(S)-2-((R)-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid typically involves multiple steps. One common method includes the protection of an amine group using tert-butoxycarbonyl chloride in the presence of a base, followed by coupling with an appropriate acid or ester. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under mild conditions, revealing the active amine group, which can then participate in further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl derivatives: These compounds share the Boc protecting group and exhibit similar reactivity patterns.
tert-butyl esters: These esters also feature the tert-butyl group and are used in various synthetic applications
Uniqueness
(S)-2-(®-2-(tert-butoxycarbonyl)-N-ethylpropanamido)-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both Boc and amide functionalities. This combination allows for selective reactions and makes it a valuable intermediate in complex organic synthesis .
Properties
CAS No. |
882506-04-9 |
---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
(2S)-2-[ethyl-[(2R)-2-methyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C15H27NO5/c1-8-16(11(9(2)3)13(18)19)12(17)10(4)14(20)21-15(5,6)7/h9-11H,8H2,1-7H3,(H,18,19)/t10-,11+/m1/s1 |
InChI Key |
JYNKUWGDDKORHX-MNOVXSKESA-N |
Isomeric SMILES |
CCN([C@@H](C(C)C)C(=O)O)C(=O)[C@@H](C)C(=O)OC(C)(C)C |
Canonical SMILES |
CCN(C(C(C)C)C(=O)O)C(=O)C(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.